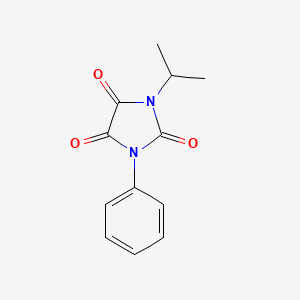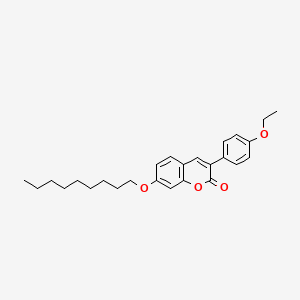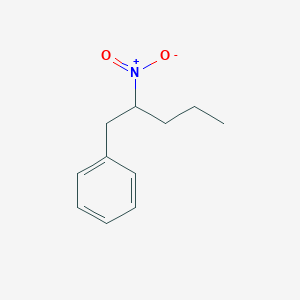
(2-Nitropentyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Nitropentyl)benzene: is an organic compound characterized by a benzene ring substituted with a nitro group and a pentyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitropentyl)benzene typically involves the nitration of pentylbenzene. This can be achieved by reacting pentylbenzene with a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be carried out in large reactors with continuous monitoring of reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions: (2-Nitropentyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Reduction: The nitro group can be reduced to an amine using reagents like tin and hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Reduction: Tin, hydrochloric acid.
Major Products Formed:
Oxidation: Aminopentylbenzene.
Substitution: Halopentylbenzene, nitropentylbenzene, sulfonated pentylbenzene.
Reduction: Aminopentylbenzene.
科学研究应用
Chemistry: (2-Nitropentyl)benzene is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of (2-Nitropentyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
- (2-Nitroethyl)benzene
- (2-Nitropropyl)benzene
- (2-Nitrobutyl)benzene
Comparison: (2-Nitropentyl)benzene is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. Compared to its shorter-chain analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
属性
CAS 编号 |
110966-19-3 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
2-nitropentylbenzene |
InChI |
InChI=1S/C11H15NO2/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3 |
InChI 键 |
WHBWCXCNPDKNAH-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC1=CC=CC=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


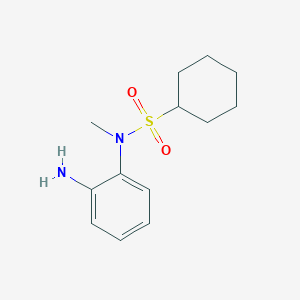
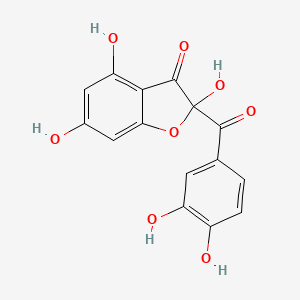

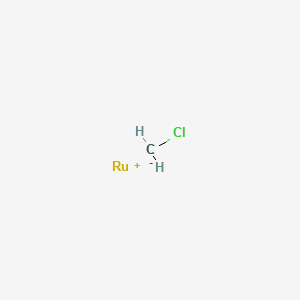
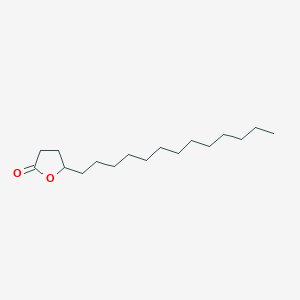
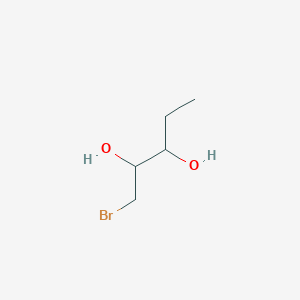



![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)
